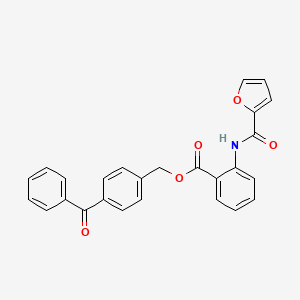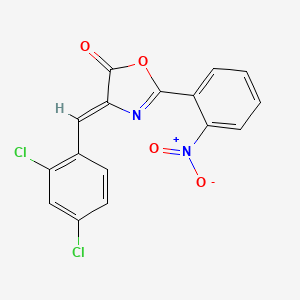![molecular formula C17H15F4NO4 B4854587 N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4854587.png)
N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide
Vue d'ensemble
Description
N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide, commonly known as FTB or FTB Biochemical, is a chemical compound that has gained significant attention in the scientific research community. FTB Biochemical is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in the regulation of insulin signaling and glucose homeostasis.
Mécanisme D'action
FTB Biochemical acts as a competitive inhibitor of N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide, binding to the catalytic site of the enzyme and preventing its dephosphorylation activity. This results in the activation of insulin signaling pathways, leading to increased glucose uptake and metabolism in peripheral tissues such as skeletal muscle and adipose tissue. FTB Biochemical also modulates other signaling pathways, including those involved in inflammation and cancer, through its inhibition of N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide.
Biochemical and Physiological Effects
FTB Biochemical has been shown to have significant biochemical and physiological effects in animal models of diabetes and obesity. In these models, FTB Biochemical improves insulin sensitivity and glucose tolerance, reduces body weight and adiposity, and improves lipid metabolism. FTB Biochemical has also been shown to have anti-inflammatory and anti-cancer effects, through its modulation of various signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
FTB Biochemical has several advantages for use in lab experiments, including its high potency and selectivity for N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide, its well-characterized mechanism of action, and its availability in high purity and yield. However, FTB Biochemical also has some limitations, including its low solubility in aqueous solutions, which can limit its use in certain assays, and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on FTB Biochemical, including its potential use in combination with other drugs or therapies for the treatment of diabetes, obesity, and cancer. FTB Biochemical may also have applications in other diseases or conditions where N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide is dysregulated, such as cardiovascular disease and neurodegenerative diseases. Further research is needed to fully understand the biochemical and physiological effects of FTB Biochemical, as well as its potential limitations and toxicity in humans.
Applications De Recherche Scientifique
FTB Biochemical has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide is a negative regulator of insulin signaling, and its inhibition by FTB Biochemical has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. FTB Biochemical has also been investigated for its potential anti-inflammatory and anti-cancer properties, as N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide is involved in the regulation of various signaling pathways that are dysregulated in these diseases.
Propriétés
IUPAC Name |
N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F4NO4/c1-24-13-6-9(7-14(25-2)15(13)26-3)16(23)22-12-8-10(17(19,20)21)4-5-11(12)18/h4-8H,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXITZXRLMMDKKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F4NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4854540.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4854542.png)
![{[5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4854543.png)
![3-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B4854556.png)
![N-{[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4854561.png)

![4-[2-(3,4-dimethoxyphenyl)ethyl]-5-(9H-xanthen-9-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4854577.png)


![5-(3,4-dimethoxyphenyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4854589.png)
